molecular formula C13H12N6O B15040339 5-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol

5-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol

Cat. No.: B15040339
M. Wt: 268.27 g/mol
InChI Key: JLGZLQUJLWZISA-VIZOYTHASA-N
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Description

5-[(2E)-2-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is a complex organic compound that features an indole moiety, a hydrazine linkage, and a triazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE typically involves the condensation of an indole derivative with a hydrazine derivative, followed by cyclization to form the triazine ring. One common method involves the reaction of 1H-indole-3-carbaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with a methyl-substituted triazine derivative under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the hydrazone linkage can yield hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions include oxidized indole derivatives, reduced hydrazine derivatives, and various substituted indole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound has shown potential as an antiviral, anticancer, and antimicrobial agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Medicine

In medicine, the compound is being investigated for its therapeutic potential in treating diseases such as cancer and viral infections. Its unique mechanism of action and ability to target specific pathways make it a valuable tool in medicinal chemistry.

Industry

Industrially, the compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of 5-[(2E)-2-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE involves its interaction with various molecular targets. The indole moiety can bind to specific receptors, while the hydrazine and triazine components can interact with enzymes and other proteins. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    1H-Indole-3-carbaldehyde: A precursor in the synthesis of the compound.

    6-Methyl-1,2,4-triazine-3,5-dione: A triazine derivative with similar structural features.

Uniqueness

What sets 5-[(2E)-2-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE apart is its combination of the indole, hydrazine, and triazine moieties in a single molecule. This unique structure allows for a diverse range of chemical reactions and biological activities, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H12N6O

Molecular Weight

268.27 g/mol

IUPAC Name

5-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C13H12N6O/c1-8-12(16-13(20)19-17-8)18-15-7-9-6-14-11-5-3-2-4-10(9)11/h2-7,14H,1H3,(H2,16,18,19,20)/b15-7+

InChI Key

JLGZLQUJLWZISA-VIZOYTHASA-N

Isomeric SMILES

CC1=NNC(=O)N=C1N/N=C/C2=CNC3=CC=CC=C32

Canonical SMILES

CC1=NNC(=O)N=C1NN=CC2=CNC3=CC=CC=C32

Origin of Product

United States

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